

An In-depth Technical Guide to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ethyl (2R)-5-oxopyrrolidine-2-carboxylate

Cat. No.: B014839

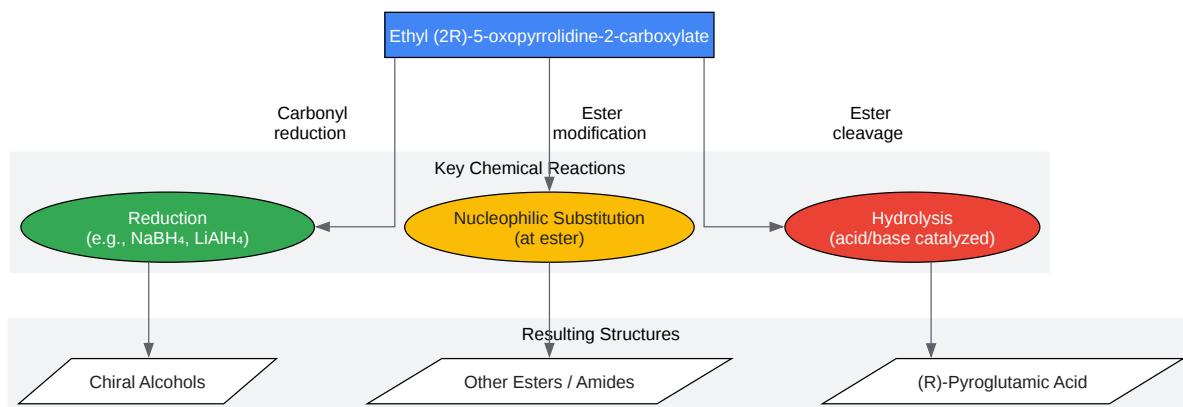
[Get Quote](#)

Ethyl (2R)-5-oxopyrrolidine-2-carboxylate, a notable chiral building block in organic synthesis, holds significant importance for researchers, scientists, and professionals in drug development.^[1] Its distinct pyrrolidine ring structure, featuring both a carbonyl and a carboxylate functional group, coupled with its specific (R) stereochemistry, imparts unique reactivity and biological activity.^[1] This guide provides a comprehensive overview of its chemical properties, experimental protocols, and key applications.

Core Chemical and Physical Properties

The fundamental properties of **ethyl (2R)-5-oxopyrrolidine-2-carboxylate** are summarized below. These characteristics are essential for its handling, application in synthetic chemistry, and analytical identification.

Property	Value	Source
CAS Number	68766-96-1	[1] [2]
Molecular Formula	C ₇ H ₁₁ NO ₃	[1] [2]
Molecular Weight	157.17 g/mol	[1] [2]
IUPAC Name	ethyl (2R)-5-oxopyrrolidine-2-carboxylate	[1] [2]
Synonyms	5-Oxo-D-proline Ethyl Ester, (R)-5-Oxopyrrolidine-2-carboxylic Acid Ethyl Ester	[1]
Appearance	White to off-white crystalline solid	[3]
Boiling Point	453.1±38.0 °C at 760 mmHg (for the corresponding carboxylic acid)	[3]
Topological Polar Surface Area	55.4 Å ²	[2] [4]
InChI Key	QYJOOVQLTTVTJY-RXMQYKEDSA-N	[1] [2]
Canonical SMILES	CCOC(=O) [C@H]1CCC(=O)N1	[1] [2]


Chemical Reactivity and Synthetic Utility

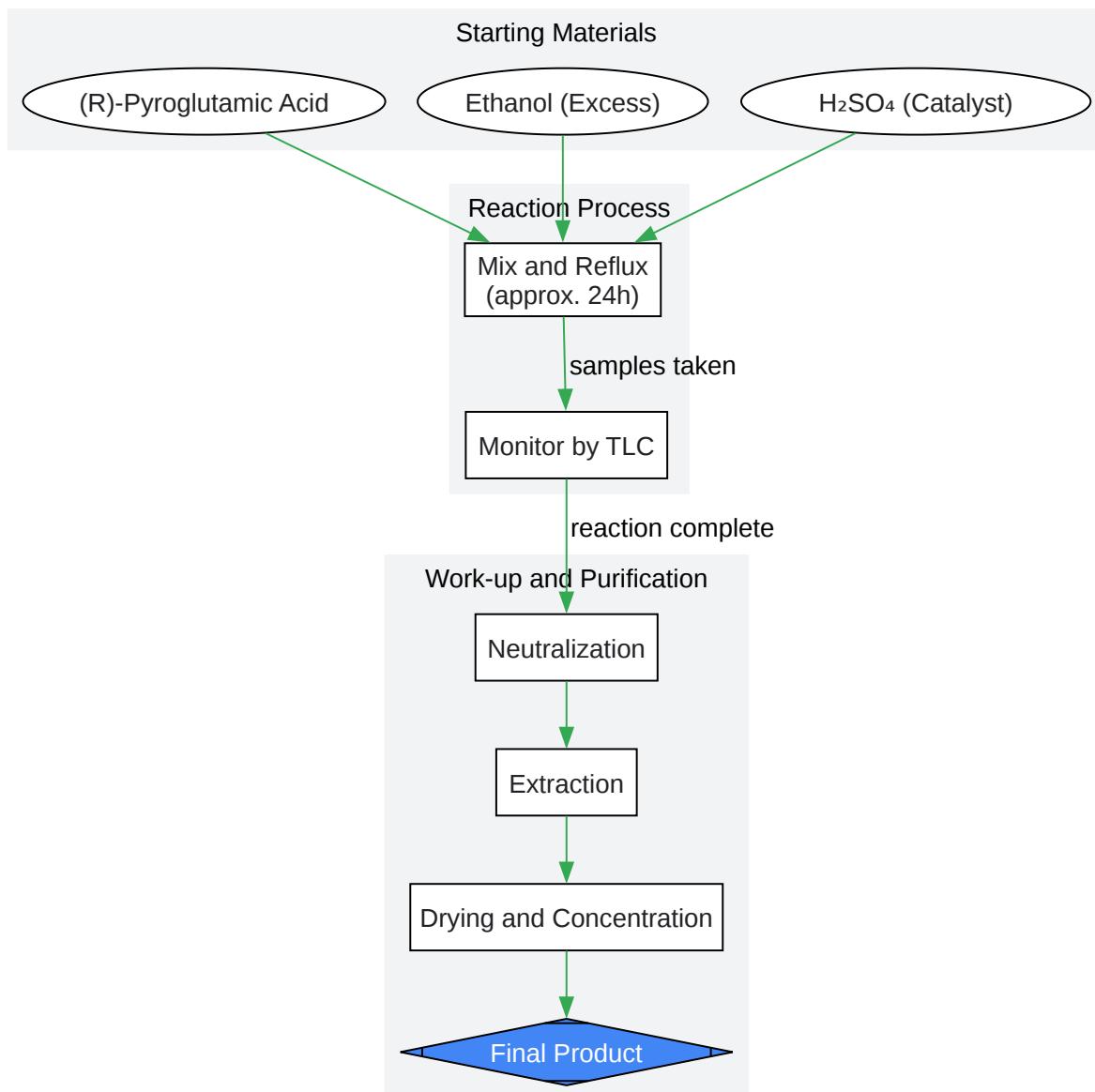
Ethyl (2R)-5-oxopyrrolidine-2-carboxylate's functional groups—an ester, a lactam (cyclic amide), and a chiral center—make it a versatile intermediate for a variety of chemical transformations.

- Reduction: The carbonyl group within the pyrrolidine ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.[\[1\]](#)
- Substitution: The ethyl ester group is susceptible to nucleophilic substitution, allowing for its conversion into other esters or amides.[\[1\]](#)

- Oxidation: While the lactam is relatively stable, the secondary amine, if unprotected, and other parts of the molecule could be subject to oxidation under specific conditions.[1]

Its primary utility lies in its role as a chiral precursor for more complex molecules. The (R) configuration is readily available, making it a valuable starting material for the synthesis of pharmaceuticals, natural products, and functional materials with defined stereochemistry.[1] For instance, it has been instrumental in creating γ -aminobutyric acid (GABA) derivatives and bioactive spirocyclic compounds with potential antitumor properties.[1]

[Click to download full resolution via product page](#)

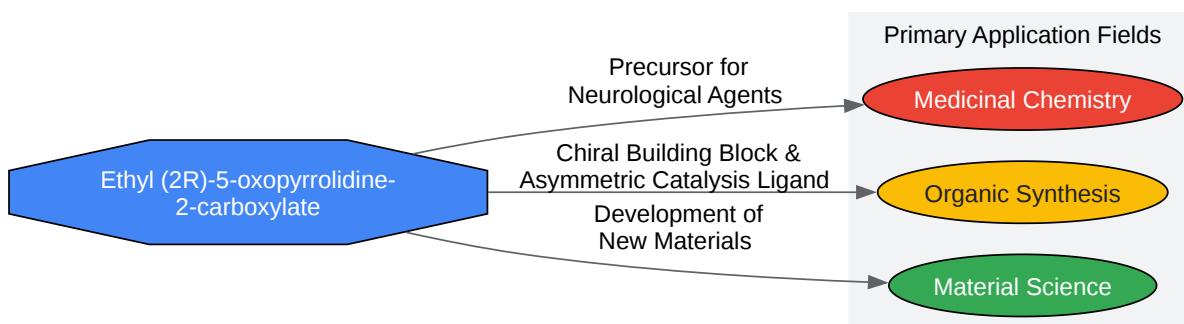

Chemical reactivity pathways of the title compound.

Experimental Protocols

A prevalent method for synthesizing **ethyl (2R)-5-oxopyrrolidine-2-carboxylate** is through the acid-catalyzed esterification of pyroglutamic acid.[1]

Protocol: Acid-Catalyzed Esterification of (R)-Pyroglutamic Acid[1]

- Dissolution: Dissolve (R)-pyroglutamic acid (e.g., 20 g, 154.8 mmol) in absolute ethanol (400 mL).
- Catalysis: Add a catalytic amount of concentrated sulfuric acid (e.g., 1 mL) to the solution.
- Reflux: Heat the mixture to reflux and maintain for approximately 24 hours.
- Monitoring: Track the reaction's progress using thin-layer chromatography (TLC). The conversion can be observed by the disappearance of the pyroglutamic acid spot (typical $R_f = 0.41$) and the appearance of the ethyl ester product spot (typical $R_f = 0.67$).
- Work-up: Upon completion, cool the reaction mixture. Neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
- Extraction: Extract the product into an organic solvent such as ethyl acetate.
- Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved through column chromatography if necessary.


[Click to download full resolution via product page](#)

Workflow for acid-catalyzed esterification synthesis.

Applications in Research and Development

The compound's unique structural features make it a valuable asset in several areas of chemical and pharmaceutical research.

- Medicinal Chemistry: It is a key precursor for pharmaceutical agents, particularly those targeting neurological disorders.[1][5] Its scaffold is integrated into novel drug candidates to explore various biological activities, including potential neuroprotective effects.[1]
- Asymmetric Catalysis: **Ethyl (2R)-5-oxopyrrolidine-2-carboxylate** can be utilized as a chiral ligand in asymmetric catalysis.[1] By incorporating this molecule into transition metal catalysts, scientists can facilitate highly selective and efficient stereoselective transformations, which are crucial for synthesizing enantiomerically pure pharmaceuticals.[1]
- Organic Synthesis: It serves as a fundamental chiral building block for constructing complex organic molecules and natural products with precise stereochemistry.[1]

[Click to download full resolution via product page](#)

Key application areas for the title compound.

Safety and Handling

According to GHS classifications, **ethyl (2R)-5-oxopyrrolidine-2-carboxylate** requires careful handling.[2]

- Hazards: It is known to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[\[2\]](#)
- Precautions: Standard laboratory safety protocols should be strictly followed. This includes wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, ensuring adequate ventilation, and avoiding contact with skin, eyes, and clothing.[\[6\]](#) In case of contact, affected areas should be rinsed immediately with plenty of water.[\[6\]](#) For spills, the material should be swept up and placed into suitable containers for disposal, avoiding dust formation.[\[6\]](#)

It is imperative to handle this compound in accordance with good industrial hygiene and safety practices.[\[6\]](#) Always refer to the specific Safety Data Sheet (SDS) provided by the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy ethyl (2R)-5-oxopyrrolidine-2-carboxylate | 68766-96-1 [smolecule.com]
- 2. ethyl (2R)-5-oxopyrrolidine-2-carboxylate | C7H11NO3 | CID 643508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Buy 1-Ethyl-5-oxopyrrolidine-2-carboxylic acid (EVT-2683235) | 1001390-60-8 [evitachem.com]
- 4. chemscene.com [chemscene.com]
- 5. chemimpex.com [chemimpex.com]
- 6. fishersci.fr [fishersci.fr]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl (2R)-5-oxopyrrolidine-2-carboxylate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b014839#ethyl-2r-5-oxopyrrolidine-2-carboxylate-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com